molecular formula C26H26N4O5S B11376363 5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11376363
M. Wt: 506.6 g/mol
InChI Key: WKUUDDDSNSLNEU-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, methanesulfonyl, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.

    Catalytic reactions: These reactions involve the use of catalysts to accelerate the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-HYDROXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O5S/c1-18-6-8-19(9-7-18)16-30(17-22-5-4-14-35-22)23-15-27-26(36(3,32)33)29-24(23)25(31)28-20-10-12-21(34-2)13-11-20/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

WKUUDDDSNSLNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)OC)S(=O)(=O)C

Origin of Product

United States

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